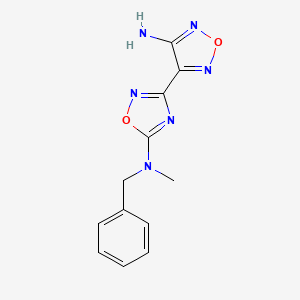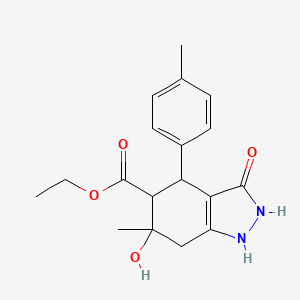
2,5-Dichloro-4-nitrosophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-4-nitrosophenol is an organic compound with the molecular formula
C6H3Cl2NO2
. It is characterized by the presence of two chlorine atoms and a nitroso group attached to a phenol ring. This compound is known for its distinct chemical properties and potential applications in various fields, including chemistry, biology, and industry.Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-nitrosophenol typically involves the nitration of 2,5-dichlorophenol followed by the reduction of the nitro group to a nitroso group. The general steps are as follows:
Nitration: 2,5-Dichlorophenol is treated with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces a nitro group at the para position relative to the hydroxyl group.
Reduction: The nitro group is then reduced to a nitroso group using a reducing agent like sodium dithionite or zinc dust in an acidic medium.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-nitrosophenol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitroso group can be further reduced to an amino group using strong reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium dithionite, zinc dust, lithium aluminum hydride, acidic or basic conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed
Oxidation: 2,5-Dichloro-4-nitrophenol.
Reduction: 2,5-Dichloro-4-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,5-Dichloro-4-nitrosophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,5-Dichloro-4-nitrosophenol exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This interaction can be exploited in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-nitrophenol: Similar structure but with different positions of chlorine and nitro groups.
2,5-Dichloro-4-aminophenol: Similar structure but with an amino group instead of a nitroso group.
2,5-Dichloro-4-nitrophenol: Similar structure but with a nitro group instead of a nitroso group.
Uniqueness
2,5-Dichloro-4-nitrosophenol is unique due to the presence of both chlorine atoms and a nitroso group on the phenol ring, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
35421-04-6 |
|---|---|
Molecular Formula |
C6H3Cl2NO2 |
Molecular Weight |
192.00 g/mol |
IUPAC Name |
2,5-dichloro-4-nitrosophenol |
InChI |
InChI=1S/C6H3Cl2NO2/c7-3-2-6(10)4(8)1-5(3)9-11/h1-2,10H |
InChI Key |
NABKZCKJPUHSDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)O)Cl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]pyridine](/img/structure/B11059870.png)
![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11059876.png)
![2-[(Z)-2-(4-methoxyphenyl)-2-nitroethenyl]thiophene](/img/structure/B11059884.png)
![1-adamantylmethyl 4-({[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)benzoate](/img/structure/B11059887.png)
![4,4'-[(1E,2E)-hydrazine-1,2-diylidenedi(E)methylylidene]bis(2-amino-6-methoxyphenol)](/img/structure/B11059892.png)
![3-[(4-chlorophenyl)sulfonyl]-1-[(1-ethylpyrrolidin-2-yl)methyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11059898.png)
![4-[(1E)-1-chloro-1-(4-methylphenyl)-3-oxoprop-1-en-2-yl]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B11059905.png)
![Ethyl 5-(([3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl)methyl)-1,2-oxazole-3-carboxylate](/img/structure/B11059915.png)


![Methyl 4-{3-[1'-(methylsulfonyl)-4,4'-bipiperidin-1-YL]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B11059933.png)
![Ethyl 1'-{1-[4-(butoxycarbonyl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-4,4'-bipiperidine-1-carboxylate](/img/structure/B11059939.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11059956.png)
![5-(4-chlorophenyl)-6-[(4-fluorophenyl)carbonyl]-8-phenylimidazo[1,5-c]tetrazolo[1,5-a]pyrimidine-7,9(5H,8H)-dione](/img/structure/B11059962.png)
